

Technical Support Center: Perforated Patch Clamp with Nystatin

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Compound of Interest

Compound Name: Nystatin A2

Cat. No.: B3329963

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nystatin in perforated patch clamp experiments.

Frequently Asked Questions (FAQs)

Setup and Preparation

Q1: How should I prepare my Nystatin stock and final pipette solutions?

A: Proper preparation is critical as Nystatin is light-sensitive and degrades in aqueous solutions.^{[1][2]} A fresh stock solution should be made daily.^[3] Dissolve Nystatin in DMSO to create a stock solution (e.g., 25-100 mg/ml).^{[3][4]} Just before your experiment, dilute this stock into your internal pipette solution to a final concentration of 100-200 µg/ml and mix thoroughly, for example by vortexing or ultrasonication.^{[3][4]} Both the stock and final solutions should be protected from light.^{[3][4]} The final pipette solution should be used within 2-4 hours for best results.^{[3][4]}

Q2: What is "tip-filling" and why is it necessary?

A: Tip-filling is the practice of filling the very tip of the patch pipette with a small amount of Nystatin-free internal solution before back-filling with the Nystatin-containing solution.^{[3][5]} Antibiotics like Nystatin present at the pipette tip can severely interfere with the formation of a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.^{[4][6][7]} By having an antibiotic-free solution at the tip, you increase the probability of achieving a stable giga-seal, which is essential for a successful perforated patch recording.^{[5][8]}

Troubleshooting Common Problems

Q3: I'm having trouble forming a stable giga-seal. What could be wrong?

A: Difficulty in giga-seal formation is a common issue and is often caused by the presence of the perforating agent at the pipette tip.^{[4][5]}

- **Solution:** Ensure you are properly tip-filling your pipette with a Nystatin-free solution.^{[3][6]} The antibiotic should only diffuse to the tip after the seal has been established.^[5] You may also need to use less positive pressure than you would for conventional whole-cell patching to avoid expelling the Nystatin-containing solution.^[5] The cleanliness of the pipette and the health of the cells are also crucial factors for good seal formation.

Q4: My seal has formed, but perforation is very slow or isn't happening at all.

A: Slow perforation can be due to several factors:

- **Nystatin Concentration:** The concentration might be too low. While typical ranges are 100-200 µg/ml, this may need to be optimized for your specific cell type.^{[3][4]}
- **Nystatin Potency:** Nystatin is unstable. Ensure your stock solution is fresh (made daily) and your final solution is no more than a few hours old.^{[3][4]} Always protect it from light and heat.^{[1][2]}
- **Cell Membrane Composition:** The efficacy of Nystatin can be affected by the sterol composition of the cell membrane, which can vary between cell types.^{[3][9]}
- **Inadequate Mixing:** Ensure the Nystatin is well-suspended in the final pipette solution. Vortexing or brief sonication can help.^{[3][4]}

Q5: The membrane patch is rupturing spontaneously, converting to whole-cell mode. How can I prevent this?

A: Spontaneous rupture is a significant problem that invalidates the key advantage of the perforated patch technique—preserving the intracellular environment.^[10]

- **Causes:** This can happen if the cell membrane is fragile, the Nystatin concentration is too high, or excessive suction is applied after seal formation.^{[5][7]} Some cell lines are more

prone to spontaneous rupture than others.[7]

- Prevention:
 - Optimize (potentially lower) the Nystatin concentration.
 - Be gentle. Avoid applying any suction after the giga-seal has formed. Perforation should occur spontaneously as Nystatin diffuses and incorporates into the membrane.
 - Ensure high-quality, healthy cells.
 - For automated patch clamp systems, reducing the holding pressure can help prevent spontaneous rupture.[7]

Q6: How do I know if I have a true perforated patch or if the membrane has ruptured?

A: It is crucial to validate that you are in the perforated patch configuration.[5]

- Monitor Access Resistance (Ra): A successful perforation is indicated by a gradual decrease in access resistance over several minutes, typically stabilizing between 10-40 MΩ.[5][11] A sudden, sharp drop to a very low Ra (<10 MΩ) usually signifies a rupture into conventional whole-cell mode.
- Use a Fluorescent Dye: The most definitive method is to include a membrane-impermeable fluorescent dye (like eosin or tetramethylrhodamine-dextran) in your pipette solution.[6][10] In a true perforated patch, the dye will remain in the pipette. If the membrane ruptures, the dye will quickly fill the cell.[6][10]
- Sodium Channel Blocker: Including a sodium channel blocker in the pipette can also be a functional test. If the neuron can still fire action potentials, the patch is likely perforated. If firing is blocked, the blocker has entered the cell, indicating a rupture.[5]

Data and Parameters

The success of a Nystatin perforated patch experiment depends on optimizing several key parameters. The table below summarizes typical values cited in the literature.

Parameter	Recommended Value / Range	Key Considerations & Notes	Source(s)
Nystatin Stock Solution	25 - 100 mg/ml	Dissolve in 100% DMSO. Prepare fresh daily and protect from light.	[3][4]
Nystatin Final Concentration	100 - 200 μ g/ml	Dilute stock into the internal pipette solution. May require optimization for different cell types.	[3][4]
Pipette Resistance	3 - 8 M Ω	Standard resistance for patch clamp pipettes.	[12]
Perforation Time	10 - 30 minutes	Time from giga-seal formation to a stable, low access resistance.	[3]
Stable Access Resistance (Ra)	10 - 40 M Ω	A gradual decrease to this range indicates successful perforation. Values <10 M Ω may suggest rupture.	[5][11][13]
Nystatin Solution Stability	2 - 4 hours (in pipette)	The aqueous solution loses activity over time. Replace every few hours.	[3][4]

Experimental Protocols

Protocol 1: Nystatin Solution Preparation

- Prepare Stock Solution: Weigh out ~2.5 mg of Nystatin powder and dissolve it in 100 μ l of 100% DMSO to make a 25 mg/ml stock.[3]

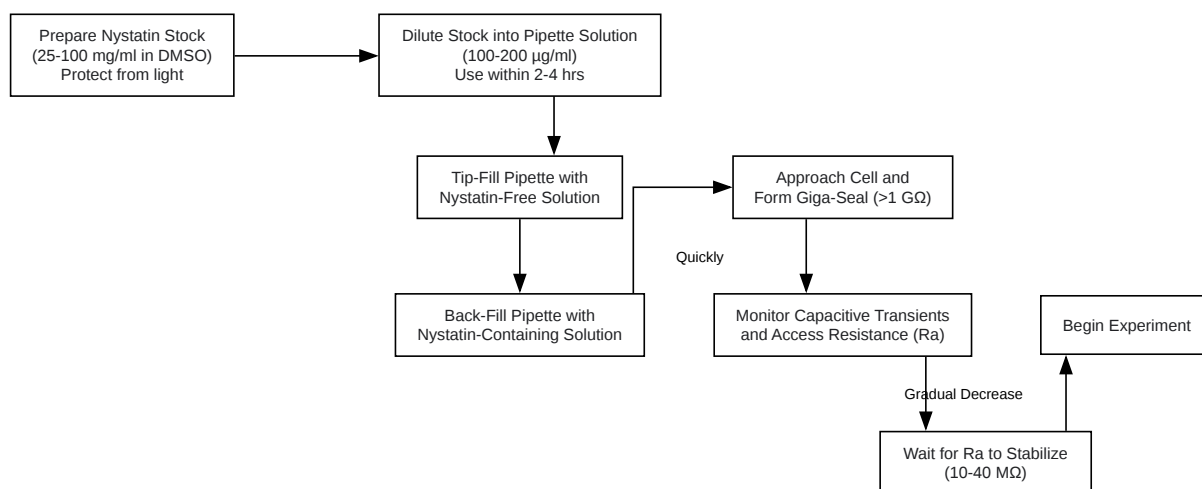
- Dissolve Thoroughly: Vortex the stock solution for at least 30 seconds to ensure it is fully dissolved.[3]
- Protect from Light: Wrap the microtube containing the stock solution in aluminum foil. This stock must be made fresh on the day of the experiment.[3]
- Prepare Final Solution: Just before beginning the experiment, add the stock solution to your filtered internal pipette solution. For a final concentration of 200 $\mu\text{g/ml}$, add 8 μl of the 25 mg/ml stock to 1 ml of internal solution.[3]
- Mix and Protect: Mix the final solution well. Brief sonication may be used.[4] Wrap the container in aluminum foil and keep it on ice.[14] Use this solution within 2-4 hours.[3][4]
- Reserve Antibiotic-Free Solution: Set aside a small aliquot of the Nystatin-free internal solution for filling the pipette tips.[3]

Protocol 2: Pipette Filling and Seal Formation

- Tip-Fill: Dip the very tip of your patch pipette into the Nystatin-free internal solution for 1-2 seconds, allowing capillary action to fill it to a distance of about 400-500 μm from the aperture.[3][14]
- Back-Fill: Carefully back-fill the rest of the pipette with the Nystatin-containing solution, avoiding air bubbles.
- Approach and Seal: Approach the target cell and form a giga-ohm seal as rapidly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of Nystatin to the tip before the seal is made.[3][5]
- Monitor Perforation: Once a stable giga-seal is formed, switch to voltage-clamp mode and apply a small, repetitive voltage step (e.g., -5 mV) to monitor the capacitive currents.[4]
- Confirm Perforation: Observe the capacitive currents increase in size as perforation proceeds. This reflects a gradual decrease in the access resistance (R_a). The recording is ready when R_a becomes stable, typically within 10-30 minutes.[3][14]

Visual Guides

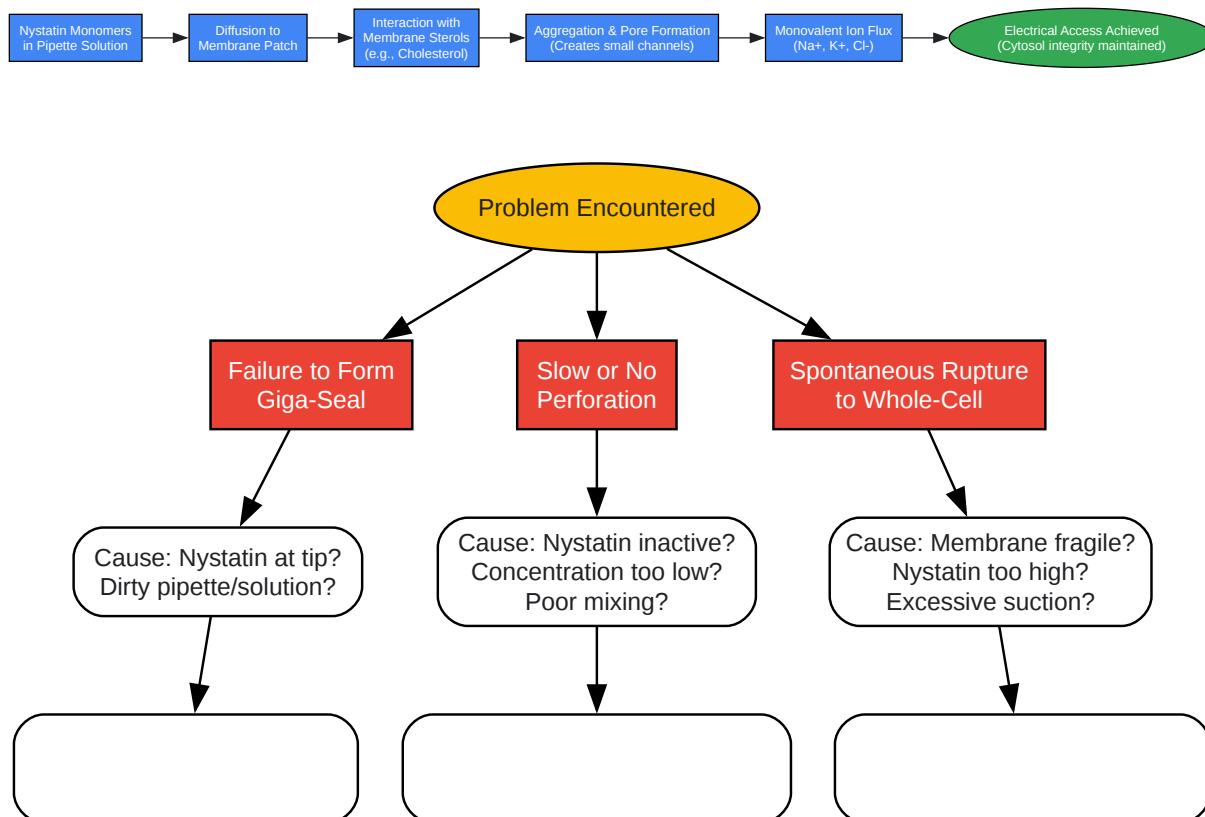
Experimental Workflow



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Caption: Workflow for Nystatin perforated patch clamp experiments.

Mechanism of Nystatin Pore Formation



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